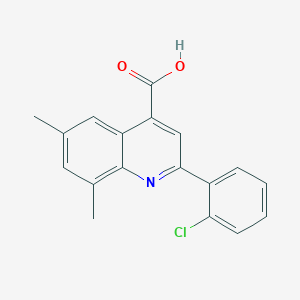

![molecular formula C21H24N4O4S B2789521 N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide CAS No. 941880-40-6](/img/structure/B2789521.png)

N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 2- (4- [4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo [d]imidazole-4-carboxamide .

Synthesis Analysis

The synthesis of this compound involves the design and characterization of a series of 2- (4- [4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo [d]imidazole-4-carboxamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.Applications De Recherche Scientifique

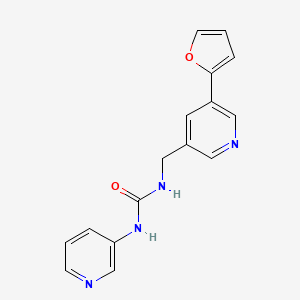

- Application : The compound has been designed as a novel and effective PARP-1 inhibitor. Specifically, derivatives containing a furan ring (e.g., compound 14p) exhibit strong inhibitory effects on PARP-1 enzyme activity, with an IC50 value of 0.023 μM. This potency is comparable to that of Olaparib, a clinically approved PARP inhibitor .

- Application : The same derivatives (14p and 14q) that inhibit PARP-1 also exhibit antiproliferative effects specifically in BRCA-1 deficient cells (MDA-MB-436). These compounds are inactive in wild-type cells (MCF-7), indicating high selectivity and targeting .

- Application : Researchers have explored the SAR of substituents in the hydrophobic pocket (AD binding sites) of this compound. Introduction of strong electronegative groups (such as the furan ring) or halogen atoms in the side chain of benzimidazole improves inhibitory activity. This strategy could guide further research .

- Application : Researchers used molecular docking to explore the binding mode of compound 14p with PARP-1. Hydrogen bonding was found to be essential for PARP-1 inhibition activity .

Poly ADP-Ribose Polymerase (PARP) Inhibition

BRCA-1 Deficient Cell Inhibition

Structure-Activity Relationship (SAR) Studies

Molecular Docking Studies

Mécanisme D'action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and genomic stability .

Mode of Action

The compound interacts with PARP-1, inhibiting its activity . The inhibition of PARP-1 leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are deficient in certain DNA repair pathways .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, DNA damage accumulates in the cell, leading to cell death . This is particularly effective in cancer cells that are deficient in certain DNA repair pathways .

Pharmacokinetics

The compound’s effectiveness against parp-1 suggests it has sufficient bioavailability to reach its target .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to the accumulation of DNA damage and subsequent cell death . This makes the compound potentially useful in the treatment of certain types of cancer .

Propriétés

IUPAC Name |

N-[4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-13(26)24-9-11-25(12-10-24)20(28)16-7-8-17-18(16)22-21(30-17)23-19(27)14-3-5-15(29-2)6-4-14/h3-6,16H,7-12H2,1-2H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEBSUJKJNRTHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2789438.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2789445.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]amino]acetamide](/img/structure/B2789451.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2789453.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2789454.png)

![3-(4-Chlorophenyl)-4-imino-6-(6-nitrobenzo[d]1,3-dioxolen-5-yl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2789456.png)

![3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789457.png)

![2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2789460.png)